N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol is a compound that combines three distinct chemical entities: N’-(2-aminoethyl)ethane-1,2-diamine, formaldehyde, and phenol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N’-(2-aminoethyl)ethane-1,2-diamine involves the hydrogenation of iminodiacetonitrile in the presence of a hydrogenation catalyst and an OH type anion exchange resin. The reaction is carried out at temperatures ranging from 50°C to 150°C and pressures between 5 Mpa to 25 Mpa . Formaldehyde is typically produced industrially by the catalytic oxidation of methanol. Phenol is commonly synthesized through the cumene process, which involves the oxidation of cumene to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: N’-(2-aminoethyl)ethane-1,2-diamine can undergo oxidation reactions, often resulting in the formation of corresponding amides or imines.
Reduction: This compound can be reduced to form simpler amines.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Amides, imines.
Reduction: Simpler amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent in the synthesis of polyimine networks.
Biology: Employed in the preparation of various biological buffers and reagents.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of resins, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol involves its interaction with various molecular targets and pathways. The compound can form imine linkages through condensation reactions with aldehydes, leading to the formation of stable crosslinked networks . These interactions are crucial for its applications in polymer chemistry and material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylenetriamine: Similar structure but lacks the formaldehyde and phenol components.
Triethylenetetramine: Contains additional ethylene units, providing different chemical properties.
Ethylenediamine: Simpler structure with only two amine groups.
Uniqueness
N’-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol is unique due to its combination of amine, aldehyde, and phenol functionalities. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
90367-45-6 |
---|---|
Molekularformel |
C11H21N3O2 |
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
N'-(2-aminoethyl)ethane-1,2-diamine;formaldehyde;phenol |
InChI |
InChI=1S/C6H6O.C4H13N3.CH2O/c7-6-4-2-1-3-5-6;5-1-3-7-4-2-6;1-2/h1-5,7H;7H,1-6H2;1H2 |
InChI-Schlüssel |
YQYMKPAKHGOCKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=O.C1=CC=C(C=C1)O.C(CNCCN)N |
Verwandte CAS-Nummern |
55552-95-9 68583-68-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.